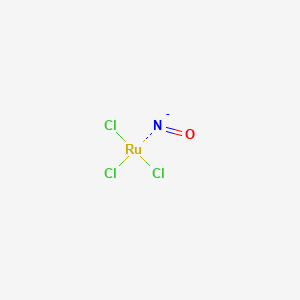

Ruthenium, trichloronitrosyl-

Description

The exact mass of the compound Ruthenium, trichloronitrosyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Ruthenium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ruthenium, trichloronitrosyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium, trichloronitrosyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nitroxyl anion;trichlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZBQMRLQLDFJT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NORu- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066436 | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18902-42-6 | |

| Record name | Trichloronitrosylruthenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018902426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronitrosylruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Ruthenium Trichloronitrosyl: A Field-Proven Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium nitrosyl complexes are a cornerstone in the field of medicinal inorganic chemistry and catalysis, primarily due to their capacity to act as photo-activated nitric oxide (NO) donors and their versatile reactivity.[1][2] Nitric oxide is a critical signaling molecule in numerous physiological and pathological pathways, making its controlled delivery a significant therapeutic strategy, particularly in oncology. This guide presents a comprehensive, in-depth protocol for the synthesis and rigorous characterization of a key precursor, Ruthenium Trichloronitrosyl, RuCl3(NO). Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices, establishes self-validating protocols for scientific integrity, and is grounded in authoritative references to ensure technical accuracy and reproducibility for researchers in drug development and materials science.

The Strategic Importance of Ruthenium Nitrosyls

The scientific interest in ruthenium complexes stems from their diverse coordination chemistry, which permits the fine-tuning of electronic and steric properties to modulate biological activity.[1] Unlike many organic NO donors, ruthenium nitrosyls offer the potential for triggered NO release using an external stimulus like light, which allows for high spatiotemporal control. The foundational starting material for many of these advanced therapeutic and catalytic agents is often a simple, well-characterized ruthenium nitrosyl precursor. Ruthenium Trichloronitrosyl (RuCl3(NO)) and its solvated analogues serve as a vital entry point into this chemistry, providing a versatile platform for subsequent ligand exchange reactions to build more complex and functional molecules.[3][4]

This guide provides a robust and reliable methodology for the preparation and validation of this critical building block.

Synthesis of Ruthenium Trichloronitrosyl

The synthesis hinges on the direct nitrosation of a common ruthenium precursor, hydrated ruthenium(III) chloride (RuCl3·xH2O). The core of the reaction is the introduction of a nitrosyl (NO) ligand to the ruthenium center, which concurrently alters the electronic structure and reactivity of the metal complex.

Causality Behind Experimental Design

The chosen method involves the in-situ generation of the nitrosating agent from sodium nitrite in a strongly acidic medium (hydrochloric acid). This approach is favored over the direct use of nitric oxide gas for several reasons:

-

Safety and Accessibility: It avoids the handling of highly toxic, gaseous nitric oxide, making the procedure more amenable to standard laboratory setups.

-

Reaction Control: The gradual addition of the nitrite solution allows for controlled generation of the reactive nitrosating species (likely nitrous acid and its derivatives), preventing runaway reactions and improving yield.

-

Mechanism: The process is believed to involve the reduction of Ru(IV) or Ru(III) species by nitrous acid, followed by the coordination of the generated nitrogen(II) oxide to the ruthenium(III) center.[3]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the nitrosation of ruthenium chloro complexes.[3][5]

Materials and Reagents:

-

Hydrated Ruthenium(III) Chloride (RuCl3·xH2O, CAS: 14898-67-0)[6]

-

Sodium Nitrite (NaNO2, CAS: 7632-00-0)

-

Hydrochloric Acid (HCl, concentrated, ~37%)

-

Ethanol (anhydrous)

-

Deionized Water

Step-by-Step Procedure:

-

Precursor Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of hydrated ruthenium(III) chloride in 70 mL of 6M hydrochloric acid. Heat the mixture gently to ensure complete dissolution, resulting in a dark, reddish-brown solution.

-

Nitrosating Agent Preparation: In a separate beaker, dissolve 7.5 g of sodium nitrite in 50 mL of deionized water.

-

Nitrosation Reaction: Heat the ruthenium chloride solution to reflux. Add the sodium nitrite solution dropwise to the refluxing solution over a period of approximately 1 hour using a dropping funnel. Caution: This step will release reddish-brown gas (NO2). The reaction must be performed in a well-ventilated fume hood.[5]

-

Reaction Monitoring: As the reaction proceeds, the color of the solution will transition from reddish-brown to a deep violet or scarlet color, indicating the formation of the nitrosyl complex.[5] Continue to reflux for an additional 4 hours to ensure the reaction goes to completion.

-

Isolation of Crude Product: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. The crude product mixture may contain the desired Ru(NO)Cl3 along with sodium chloride (NaCl).

-

Purification:

-

Reduce the volume of the solution using a rotary evaporator.

-

Add 100 mL of anhydrous ethanol to the concentrated mixture. The desired product, Ru(NO)Cl3, is soluble in ethanol, while the NaCl byproduct is largely insoluble.[5]

-

Stir the suspension for 30 minutes, then filter to remove the insoluble NaCl.

-

Collect the filtrate and evaporate the ethanol under reduced pressure to yield the solid Ruthenium Trichloronitrosyl product.

-

-

Drying and Storage: Dry the resulting dark crystalline solid in a desiccator over P4O10. Store the final product in a tightly sealed container, protected from moisture.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ruthenium Trichloronitrosyl.

Rigorous Characterization of the Product

Confirmation of the product's identity and purity is paramount. The following multi-technique approach provides a self-validating system, where the results from each analysis corroborate the others.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is the most direct method for confirming the presence of the nitrosyl ligand. The Ru-NO bond involves significant π-backbonding from the metal d-orbitals to the π* orbitals of the NO ligand. The frequency of the N-O stretching vibration (ν(NO)) is highly sensitive to the electronic environment and the formal oxidation state of the ruthenium center. For a {RuNO}6 complex (linear Ru-N-O), a strong absorption band is expected in a characteristic region.

Protocol:

-

Prepare a KBr pellet by mixing ~1 mg of the synthesized RuCl3(NO) product with ~100 mg of dry, spectroscopic grade KBr.

-

Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Acquire the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: The key diagnostic feature is a strong, sharp absorption band corresponding to the ν(NO) stretch. For related RuCl3(NO) complexes, this band typically appears between 1860 cm⁻¹ and 1880 cm⁻¹ .[7] The presence of this band is definitive evidence of the formation of the nitrosyl complex.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the coordination geometry, bond lengths, and bond angles. While obtaining suitable single crystals can be challenging, the structural data is the gold standard for characterization.

Data Interpretation: For related six-coordinate trichloronitrosyl ruthenium complexes, an octahedral coordination geometry around the ruthenium center is expected.[7][8] A key parameter is the Ru-N-O bond angle, which is typically close to linear (170-180°), consistent with the {RuNO}6 formulation.[2]

Elemental Analysis

Principle: Elemental analysis provides the empirical formula of the compound by quantifying the mass percentages of its constituent elements (Ru, Cl, N, O). This analysis is crucial for confirming the stoichiometry and purity of the bulk sample.

Data Interpretation: The experimentally determined percentages should align closely (typically within ±0.4%) with the theoretical values calculated for the chemical formula RuCl3NO.

Summary of Characterization Data

The following table summarizes the expected results from the characterization of the synthesized Ruthenium Trichloronitrosyl.

| Analysis Technique | Parameter | Expected Result | Reference |

| IR Spectroscopy | ν(NO) stretch | 1860 - 1880 cm⁻¹ (strong, sharp) | [7] |

| Elemental Analysis | % Ru | ~45.64% | Calculated |

| % Cl | ~48.01% | Calculated | |

| % N | ~6.32% | Calculated | |

| % O | ~7.22% | Calculated | |

| X-ray Crystallography | Geometry | Octahedral | [7][8] |

| Ru-N-O Angle | ~170-180° (Linear) | [2] |

Logical Diagram of Characterization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and properties of nitrosyl complexes of ruthenium(0) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. CN102167405A - New method for preparing ruthenium nitrosylnitrate solid - Google Patents [patents.google.com]

- 6. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

CAS number and molecular weight of Ruthenium, trichloronitrosyl-

An In-depth Technical Guide to Trichloronitrosylruthenium(III)

Introduction

Trichloronitrosylruthenium(III), with the chemical formula Ru(NO)Cl₃, is a significant coordination compound that serves as a cornerstone in modern inorganic and medicinal chemistry. While historically valued as a crucial precursor for the synthesis of a diverse array of organometallic and coordination complexes, its contemporary relevance has expanded dramatically. Researchers in drug development are increasingly focusing on ruthenium nitrosyl complexes for their potential as therapeutic agents. These compounds can act as prodrugs, delivering nitric oxide (NO) or nitroxyl (HNO) to biological targets. This unique capability positions them as promising candidates for the treatment of cardiovascular diseases and as novel anticancer agents, challenging traditional platinum-based therapies. This guide provides an in-depth exploration of the synthesis, characterization, applications, and safe handling of Trichloronitrosylruthenium(III), tailored for professionals in research and drug development.

Section 1: Physicochemical and Structural Data

Trichloronitrosylruthenium(III) is typically encountered as a red-brown, hygroscopic crystalline solid. Understanding its fundamental properties is critical for its effective use in synthesis and experimental design. The compound is air-sensitive and should be handled under an inert atmosphere to prevent degradation.

| Property | Data | Source(s) |

| Chemical Name | Ruthenium, trichloronitrosyl- | [1] |

| Molecular Formula | Cl₃NORu | [1] |

| CAS Number | 18902-42-6 (Anhydrous) | [1][2] |

| Molecular Weight | 237.44 g/mol (Anhydrous) | [3][4] |

| Appearance | Red-brown powder or small lumps | [2] |

| Melting Point | 180°C (with decomposition) | [1] |

| Solubility | Insoluble in water | [2] |

| Stability | Hygroscopic; decomposes violently at 400°C | [2] |

Note: Hydrated forms, such as the monohydrate (Ru(NO)Cl₃·H₂O), have different molecular weights and may exhibit slightly different properties.

Section 2: Synthesis and Characterization

The synthesis of Trichloronitrosylruthenium(III) is a foundational procedure for many research endeavors. The most common route involves the nitrosylation of hydrated ruthenium(III) chloride.

Synthetic Workflow

The conversion of Ruthenium(III) Chloride to Trichloronitrosylruthenium(III) is a two-stage process involving nitrosylation followed by purification. The workflow is designed to first introduce the nitrosyl ligand and then isolate the pure product from the reaction byproducts.

Caption: Synthetic workflow for Trichloronitrosylruthenium(III).

Experimental Protocol

This protocol is adapted from the methodology described in patent CN102167405A, which details the synthesis from ruthenium trichloride and sodium nitrite.[5]

Materials:

-

Hydrated Ruthenium(III) chloride (RuCl₃·xH₂O)

-

Sodium Nitrite (NaNO₂)

-

1M Hydrochloric acid (HCl)

-

Anhydrous ethanol

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve hydrated ruthenium(III) chloride in 1M hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Nitrosylation: While refluxing the ruthenium chloride solution, slowly add an aqueous solution of sodium nitrite dropwise. The addition of NaNO₂ in an acidic medium generates nitrous acid (HNO₂), which serves as the nitrosylating agent, converting Ru(III) to the {RuNO}⁶ species. The solution will change color from scarlet to a deep violet, accompanied by the release of reddish-brown gas (NO₂).[5]

-

Reaction Completion: Continue the reflux for approximately 4 hours to ensure the reaction goes to completion.[5]

-

Isolation of Crude Product: After cooling, evaporate the solution to dryness to obtain a solid mixture containing the desired Ru(NO)Cl₃ and sodium chloride (NaCl) as a byproduct.

-

Purification:

-

Add anhydrous ethanol to the solid mixture. Ru(NO)Cl₃ is soluble in ethanol, while NaCl is not.

-

Filter the mixture to remove the insoluble NaCl.

-

Collect the ethanol filtrate and evaporate the solvent under reduced pressure. This yields the purified Trichloronitrosylruthenium(III) solid.[5]

-

Structural Verification

Confirmation of synthesis is paramount. Infrared (IR) spectroscopy is the most direct method for verifying the successful coordination of the nitrosyl ligand.

-

Expert Insight: The key diagnostic feature in the IR spectrum of a nitrosyl complex is the strong stretching vibration of the N-O bond (ν(NO)). For most terminal Ru(II)-NO⁺ complexes, this band appears in the range of 1845–1930 cm⁻¹.[2] The precise frequency provides insight into the electronic environment of the ruthenium center and the nature of the Ru-N-O bond. A linear Ru-N-O fragment is typical for {RuNO}⁶ complexes and is indicative of significant π-backbonding from the metal d-orbitals to the π* orbitals of the NO ligand.[2] Upon one-electron reduction to a {RuNO}⁷ species, this frequency dramatically decreases by approximately 300 cm⁻¹, reflecting a weaker N-O bond.[1][6]

Section 3: Applications in Drug Development and Catalysis

While an essential precursor in general coordination chemistry, the most dynamic area of research for Trichloronitrosylruthenium(III) and its derivatives is in pharmacology.

Mechanism as a Nitric Oxide Prodrug

Ruthenium nitrosyl complexes are being extensively investigated as prodrugs that can release nitric oxide (NO) or related species under specific physiological conditions.[6] NO is a critical signaling molecule involved in numerous biological processes, including vasodilation and neurotransmission. The controlled release of NO from a stable precursor is a major goal in drug development.

The release of NO can be triggered by two primary mechanisms:

-

Photodissociation: Irradiation with light of a specific wavelength can cleave the Ru-NO bond, releasing NO. This offers the potential for photodynamic therapies where the drug is activated only at a specific site.[6]

-

Reductive Activation: The complex can undergo a one-electron reduction at the metal center, which weakens the Ru-NO bond and facilitates NO release.[1] This is particularly relevant in the hypoxic (low oxygen) environments characteristic of solid tumors, suggesting a mechanism for targeted drug activation.

Caption: Mechanism of NO release from a Ruthenium Nitrosyl Prodrug.

Therapeutic Potential

-

Cardiovascular Applications: By releasing NO, these complexes can induce smooth muscle relaxation, leading to vasodilation. This makes them attractive candidates for treating conditions like hypertension.[7]

-

Anticancer Agents: The dual-action potential of ruthenium complexes is a key advantage. The ruthenium center itself can exhibit cytotoxicity, similar to platinum-based drugs, while the released NO can modulate the tumor microenvironment, potentially overcoming drug resistance and inhibiting tumor growth.[6]

Section 4: Safety and Handling

Trichloronitrosylruthenium(III) is a hazardous chemical that requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[2]

Hazard Profile

-

Corrosivity: Causes severe skin and eye burns.

-

Inhalation: May be corrosive to the respiratory tract.

-

Thermal Decomposition: Decomposes violently above 400°C, emitting highly toxic fumes of nitrogen oxides (NOx), chlorine (Cl₂), and ruthenium oxides (RuO₄).[2]

Handling Protocol

A systematic approach to handling minimizes risk. All operations should be conducted within a certified chemical fume hood.

Sources

- 1. In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. The vibrational group frequency of the N-O* stretching band of nitroxide stable free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ruthenium(III) chloride(10049-08-8) IR Spectrum [chemicalbook.com]

- 6. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Spectroscopic Analysis of Novel Ruthenium Nitrosyl Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Ruthenium Nitrosyls

Ruthenium nitrosyl (Ru-NO) complexes stand at the forefront of modern inorganic and medicinal chemistry. Their importance stems from the fascinating chemistry of the coordinated nitric oxide (NO) ligand and its potential as a therapeutic agent.[1][2][3] Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. The ability to deliver NO to specific biological targets with spatial and temporal control is a major goal in drug development.[3] Ruthenium complexes are excellent candidates for this role due to the photolability of the Ru-NO bond, allowing for light-activated NO release, and the comparatively lower toxicity of ruthenium compared to other transition metals.[2]

The electronic configuration of the {RuNO} moiety dictates the properties and reactivity of the complex.[1][4] The vast majority of stable complexes possess the diamagnetic {RuNO}⁶ configuration, formally described as Ru(II) coordinated to NO⁺.[4][5] However, one-electron reduction can generate the paramagnetic {RuNO}⁷ state, which is often a key intermediate in NO release pathways.[6]

A thorough characterization of any novel Ru-NO complex is paramount to understanding its potential. This requires a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural and electronic puzzle. This guide provides an in-depth exploration of the core spectroscopic techniques, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating characterization workflow.

The Characterization Workflow: A Multi-Technique Approach

The comprehensive analysis of a novel ruthenium nitrosyl complex is not a linear process but an interconnected workflow. Data from one technique informs the next, building a complete and validated picture of the molecule's identity and properties.

Caption: A logical workflow for the spectroscopic characterization of a novel Ru-NO complex.

Section 1: Vibrational Spectroscopy (FTIR) - The Litmus Test for the N-O Bond

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is invariably the first and most crucial technique applied to a putative Ru-NO complex. Its power lies in the N-O stretching vibration, ν(NO), which gives a strong, sharp absorbance band in a relatively clean region of the infrared spectrum.[7][8] The position of this band is exquisitely sensitive to the electronic environment of the {RuNO} core. For the vast majority of {RuNO}⁶ complexes, this band appears between 1800 and 1950 cm⁻¹.[6][7][9] A significant downward shift (e.g., to ~1600 cm⁻¹) is a strong indicator of reduction to the {RuNO}⁷ state, reflecting weaker N-O bonding.[6]

Detailed Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Rationale: The choice of method depends on the complex's stability and solubility. The goal is to obtain a high-quality spectrum free from interfering absorbances.

-

Method A (KBr Pellet - for stable solids):

-

Thoroughly dry both the complex (~1 mg) and spectroscopic grade KBr (~100 mg).

-

Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Method B (Solution - for soluble complexes):

-

Select an IR-transparent solvent in which the complex is soluble and stable (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN)).

-

Prepare a solution of sufficient concentration (typically 1-5 mM) to observe the ν(NO) band clearly.

-

Use a liquid IR cell with appropriate window material (e.g., CaF₂ or NaCl) and path length.

-

-

-

Instrument Setup & Data Acquisition:

-

Rationale: Proper setup ensures high signal-to-noise and accurate frequency determination.

-

Parameters:

-

Resolution: 4 cm⁻¹ is standard for routine characterization.[6]

-

Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.

-

Background: Acquire a background spectrum of the pure KBr pellet or the solvent-filled cell immediately before the sample measurement.

-

-

-

Data Analysis:

-

Rationale: Correct processing and analysis are crucial for accurate interpretation.

-

Steps:

-

The instrument software will automatically ratio the sample spectrum against the background, yielding an absorbance spectrum.

-

Identify the strong, sharp peak in the 1800-1950 cm⁻¹ range. This is the characteristic ν(NO) band.[9]

-

-

Data Presentation: Comparative ν(NO) Frequencies

The following table illustrates how ν(NO) changes with the ligand environment. Ligands that are stronger electron donors increase the electron density on the ruthenium center, leading to stronger π-backbonding into the π* orbitals of the NO⁺ ligand. This weakens the N-O bond and lowers the stretching frequency.

| Complex | Key Ligand | ν(NO) (cm⁻¹) | Interpretation |

| trans-[Ru(NH₃)₄(py)(NO)]³⁺ | Pyridine (py) | 1928 | Standard π-acceptor ligand.[7] |

| trans-[Ru(NH₃)₄(OH)(NO)]²⁺ | Hydroxide (OH⁻) | 1876 | Strong σ/π-donor, increases Ru back-bonding, lowers ν(NO).[6][7] |

| [Ru(salophen)(NO)Cl] | Salophen | ~1850-1870 | Varies with conditions, but shows strong back-bonding.[10] |

| Reduced {RuNO}⁷ Species | - | ~1607 | Drastic shift indicates population of NO π* orbital.[6] |

Section 2: Electronic Spectroscopy (UV-Vis) - Mapping the Frontier Orbitals

Expertise & Causality: UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. For Ru-NO complexes, the spectrum is typically dominated by intense bands. While ligand-centered (π→π) transitions often occur in the UV region, the visible region is particularly informative. It usually contains the Metal-to-Ligand Charge Transfer (MLCT) bands, specifically from ruthenium dπ orbitals to the π orbitals of the nitrosyl ligand (dπ(Ru) → π*(NO)).[2] The energy (λₘₐₓ) of these transitions is critical because photo-excitation into these bands is often the primary step for light-induced NO release or linkage isomerization.[2][11] Designing complexes that absorb in the visible or near-infrared (NIR) "therapeutic window" is a major goal for photodynamic therapy applications.[2]

Detailed Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Rationale: Accurate concentration and a non-interfering solvent are essential for quantitative analysis (determining molar absorptivity, ε).

-

Steps:

-

Choose a UV-Vis grade solvent in which the complex is stable and soluble (e.g., acetonitrile, methanol, water).

-

Prepare a stock solution by accurately weighing the complex and dissolving it in a precise volume of solvent.

-

Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert law.

-

-

-

Instrument Setup & Data Acquisition:

-

Rationale: A dual-beam spectrophotometer provides the most stable baseline.

-

Parameters:

-

Scan Range: Typically 200-800 nm to cover both UV and visible regions.

-

Blank: Use a cuvette filled with the same solvent as the sample for the reference beam/blank measurement.

-

Cuvette: Use a 1 cm path length quartz cuvette for UV measurements.

-

-

-

Data Analysis:

-

Rationale: Identifying transitions and calculating molar absorptivity are the key outcomes.

-

Steps:

-

Identify the wavelength of maximum absorbance (λₘₐₓ) for each distinct band.

-

Calculate the molar absorptivity (ε) for each band using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Assign the electronic transitions based on their energy and intensity, often aided by comparison to literature or computational calculations (e.g., TD-DFT).[12]

-

-

Section 3: Nuclear Magnetic Resonance (NMR) - Probing the Ligand Sphere

Expertise & Causality: For the common diamagnetic {RuNO}⁶ complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of the coordinated organic ligands.[1][13] ¹H and ¹³C NMR provide a detailed map of the ligand framework, and their chemical shifts can reveal the electronic influence of the Ru-NO core. While direct detection of the ruthenium nucleus (⁹⁹Ru or ¹⁰¹Ru) is possible, it is a specialized technique due to low natural abundance, low magnetogyric ratios, and quadrupolar broadening, making it impractical for routine characterization.[14][15] The absence of severely broadened or shifted signals in ¹H NMR is a strong confirmation of the complex's diamagnetic nature.

Detailed Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Rationale: A deuterated solvent that fully dissolves the complex is required to avoid a large solvent proton signal.

-

Steps:

-

Dissolve 5-10 mg of the complex in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, D₂O).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

-

-

Instrument Setup & Data Acquisition:

-

Rationale: Standard acquisition parameters are usually sufficient for diamagnetic complexes.

-

Parameters:

-

Spectrometer Frequency: 300 MHz or higher is recommended for good signal dispersion.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[16]

-

Pulse Program: A standard 1D proton experiment is used.

-

-

-

Data Analysis:

-

Rationale: The goal is to assign all proton signals to the molecular structure.

-

Steps:

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicity) to determine proton-proton coupling (J-coupling), which reveals which protons are adjacent in the structure.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments for complex ligand systems.

-

-

Section 4: Advanced Techniques for Unambiguous Characterization

A. Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Causality: While spectroscopy provides a wealth of electronic and structural information, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[5][17] It provides definitive data on bond lengths, bond angles, and overall geometry. For Ru-NO complexes, key parameters include the Ru-N and N-O bond lengths and the Ru-N-O bond angle. In {RuNO}⁶ complexes, this angle is typically close to linear (170-180°), consistent with the Ru(II)-NO⁺ formulation.[9][18] Any significant deviation could suggest a different electronic structure or the formation of a light-induced linkage isomer.[18]

Caption: Typical geometry of a {RuNO}⁶ complex showing a linear Ru-N-O arrangement.

B. Electron Paramagnetic Resonance (EPR) Spectroscopy: Detecting Unpaired Electrons

Expertise & Causality: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that specifically detects species with unpaired electrons (paramagnetic species).[19][20] Since {RuNO}⁶ complexes are diamagnetic (no unpaired electrons), they are "EPR silent." However, EPR becomes an essential tool when studying the one-electron reduction to the paramagnetic {RuNO}⁷ state (which has one unpaired electron, S=1/2).[10] It is also used to detect the release of the NO radical itself, often through spin-trapping experiments.[10][19] The resulting EPR spectrum provides information about the electronic environment of the unpaired electron.

Conclusion: Synthesizing a Self-Validating Dataset

The characterization of a novel ruthenium nitrosyl complex is a process of scientific triangulation. No single technique provides the complete picture. The true power of this analytical workflow lies in the synthesis of data from all experiments. The ν(NO) from FTIR confirms the presence of the nitrosyl ligand and probes its bonding. UV-Vis spectroscopy maps the electronic transitions responsible for its photochemical activity. NMR validates the ligand structure and confirms the diamagnetic state. Finally, X-ray crystallography provides the definitive, unambiguous atomic arrangement, while EPR stands ready to characterize any paramagnetic intermediates. Together, these techniques create a robust, self-validating dataset that provides the comprehensive understanding required for advancing these promising compounds in research and drug development.

References

-

The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II). PubMed Central. [Link]

-

Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions (RSC Publishing). [Link]

-

New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. PubMed Central. [Link]

-

In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry (ACS Publications). [Link]

-

A new nitrosyl ruthenium complex: synthesis, chemical characterization, in vitro and in vivo antitumor activities and probable mechanism of action. PubMed. [Link]

-

Solid-State Ru-99 NMR Spectroscopy: A Useful Tool for Characterizing Prototypal Diamagnetic Ruthenium Compounds. Journal of the American Chemical Society. [Link]

-

X-ray structures and spectral characterization of simple ruthenium(II) nitrosyl complexes involving the [RuCl4(NO)(DMSO)]− or [RuCl4(NO)(H2O)]− complex anions. Journal of Molecular Structure. [Link]

-

Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions (RSC Publishing). [Link]

-

In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. PubMed Central. [Link]

-

Spectroscopic Characterization of Nitrosyl Complexes. Springer Link. [Link]

-

New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. National Institutes of Health (NIH). [Link]

-

Redox Properties of Ruthenium Nitrosyl Porphyrin Complexes with Different Axial Ligation: Structural, Spectroelectrochemical. Inorganic Chemistry. [Link]

-

XRD AND EXAFS STUDY OF NITRATO AMMINE COMPLEXES OF NITROSYL RUTHENIUM. Journal of Structural Chemistry. [Link]

-

Electronic Spectra of Ruthenium Nitrosyl Complexes with Macrocyclic Ligands. ResearchGate. [Link]

-

X-Ray diffraction and spectroscopic studies of the light-induced metastable state of a ethylenediamine nitrosyl ruthenium complex. RSC Publishing. [Link]

-

1 H NMR spectrum of mono-and binuclear ruthenium complexes. ResearchGate. [Link]

-

NMR Periodic Table: Ruthenium NMR. IMSERC. [Link]

-

Ruthenium NMR Spectroscopy. ElectronicsAndBooks. [Link]

-

Visible-light NO photolysis of ruthenium nitrosyl complexes with N2O2 ligands bearing π-extended rings and their photorelease dynamics. Dalton Transactions (RSC Publishing). [Link]

-

Synthesis and Structural, Spectroscopic, and Electrochemical Characterization of New Ruthenium Dimethyl Sulfoxide Nitrosyls. ResearchGate. [Link]

-

Ruthenium NMR spectroscopy: a promising structural and analytical tool. General trends and applicability to organometallic and inorganic chemistry. ACS Publications. [Link]

-

Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment. PubMed Central. [Link]

-

Electron Paramagnetic Resonance: Volume 25. RSC Publishing. [Link]

-

Flash Photolysis Studies of the Ruthenium(II) Porphyrins Ru(P)(NO)(ONO). Multiple Pathways Involving Reactions. Inorganic Chemistry. [Link]

-

Portion of the IR spectra in the region of the nitrosyl bands for... ResearchGate. [Link]

-

Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment. Semantic Scholar. [Link]

-

Exchange phenomena in the EPR spectra of the nitroxyl and trityl radicals: multifunctional spectroscopy and imaging of local chemical microenvironment. ResearchGate. [Link]

-

New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. MDPI. [Link]

Sources

- 1. The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 3. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. X-ray structures and spectral characterization of simple ruthenium(II) nitrosyl complexes involving the [RuCl4(NO)(DMSO)]− or [RuCl4(NO)(H2O)]− complex anions / Journal of Molecular Structure, 2010 [sci-hub.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic Characterization of Nitrosyl Complexes [ouci.dntb.gov.ua]

- 9. New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visible-light NO photolysis of ruthenium nitrosyl complexes with N2O2 ligands bearing π-extended rings and their photorelease dynamics - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR Periodic Table: Ruthenium NMR [imserc.northwestern.edu]

- 16. bernlab.org [bernlab.org]

- 17. A new nitrosyl ruthenium complex: synthesis, chemical characterization, in vitro and in vivo antitumor activities and probable mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. X-Ray diffraction and spectroscopic studies of the light-induced metastable state of a ethylenediamine nitrosyl ruthenium complex - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. api.pageplace.de [api.pageplace.de]

An In-depth Technical Guide to the Electrochemical Properties of Ruthenium Trichloronitrosyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Electrochemical Key to Unlocking Ruthenium's Therapeutic Potential

Ruthenium complexes have emerged as a promising class of next-generation metallodrugs, offering a distinct advantage over traditional platinum-based therapies due to their unique modes of action and reduced toxicity.[1][2] Among these, ruthenium trichloronitrosyl derivatives stand out for their rich electrochemical behavior, which is intrinsically linked to their therapeutic efficacy, particularly as nitric oxide (NO) donors and anticancer agents.[3][4] Understanding the electrochemical properties of these compounds is not merely an academic exercise; it is the key to rationally designing more potent and selective drug candidates. This guide provides a comprehensive exploration of the electrochemical landscape of ruthenium trichloronitrosyl derivatives, offering both foundational knowledge and practical, field-proven insights for researchers in drug discovery and development.

The Significance of the {Ru-NO} Moiety: A Redox-Active Core

The core of these complexes, the ruthenium-nitrosyl ({Ru-NO}) moiety, is a dynamic entity whose electronic structure and reactivity are profoundly influenced by its redox state.[4] The nitrosyl ligand can exist in different electronic forms (NO+, NO•, NO-), and the ruthenium center can access various oxidation states (typically Ru(II) and Ru(III)). This interplay governs the stability of the Ru-NO bond and the conditions under which nitric oxide, a crucial signaling molecule in physiology and a potent anticancer agent, can be released.[3][5][6]

The electrochemical reduction of the {RuNO}6 (formally Ru(II)-NO+) core to {RuNO}7 (formally Ru(II)-NO•) is a critical step in triggering NO release.[5][7] The redox potential at which this occurs is a key parameter that can be finely tuned by modifying the ligand sphere around the ruthenium center. This tunability allows for the design of prodrugs that can be selectively activated within the specific reducing microenvironment of tumor cells.[8]

Unveiling Redox Behavior: A Guide to Key Electrochemical Techniques

A thorough understanding of the electrochemical properties of ruthenium trichloronitrosyl derivatives necessitates the application of specialized analytical techniques. This section details the experimental protocols for the most critical of these methods.

Cyclic Voltammetry (CV): Mapping the Electron Transfer Landscape

Cyclic voltammetry is the cornerstone technique for characterizing the redox behavior of these complexes. It provides a rapid assessment of the reduction and oxidation potentials and the reversibility of the electron transfer processes.

-

Preparation of the Analyte Solution:

-

Dissolve the ruthenium trichloronitrosyl derivative in an appropriate solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer) to a concentration of 1-2 mM.[9]

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or potassium chloride (KCl), to the solution to ensure sufficient conductivity.[4][9]

-

-

Electrochemical Cell Setup:

-

Utilize a standard three-electrode cell consisting of:

-

Ensure all electrodes are clean and polished before use.

-

-

Deoxygenation:

-

Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to scan a range that encompasses the expected redox events of the ruthenium complex.

-

Apply a scan rate, typically starting at 100 mV/s. Varying the scan rate can provide insights into the kinetics of the electron transfer and any coupled chemical reactions.

-

Record the resulting voltammogram (current vs. potential).

-

-

Data Analysis and Interpretation:

-

Peak Potentials (Epa and Epc): Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

-

Half-Wave Potential (E1/2): For a reversible process, calculate the half-wave potential as E1/2 = (Epa + Epc) / 2. This value is a good approximation of the standard redox potential.

-

Peak Separation (ΔEp): Determine the difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.[9] Deviations from this value can indicate quasi-reversible or irreversible processes.

-

Peak Currents (ipa and ipc): The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1 for a reversible process.

-

Caption: Workflow for Cyclic Voltammetry Analysis.

Spectroelectrochemistry: Watching Electron Transfer in Real-Time

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis or IR) to provide real-time structural information about the species generated at the electrode surface. This is particularly valuable for identifying transient intermediates and final products of the redox reactions of ruthenium trichloronitrosyl derivatives.[5][7][10]

-

Cell and Electrode Setup:

-

Instrumentation:

-

Couple the OTTLE cell to a UV-Vis spectrophotometer and a potentiostat.

-

-

Data Acquisition:

-

Record the initial UV-Vis spectrum of the ruthenium complex solution at a potential where no electrochemical reaction occurs.

-

Apply a potential corresponding to a specific redox event observed in the cyclic voltammogram.

-

Record the UV-Vis spectra at regular intervals as the electrolysis proceeds.

-

-

Data Interpretation:

-

Monitor the changes in the absorbance spectrum as a function of the applied potential.

-

The appearance of new absorption bands or the disappearance of existing ones provides information about the electronic structure of the species being formed or consumed.[5][7]

-

By comparing the observed spectra with those of known compounds or with theoretical calculations, the identity of the electrochemically generated species can be determined.

-

Structure-Electrochemical Property Relationships: The Key to Rational Design

The electrochemical properties of ruthenium trichloronitrosyl derivatives are not arbitrary; they are governed by the electronic and steric effects of the ligands coordinated to the ruthenium center. Understanding these relationships is fundamental to the rational design of complexes with desired redox potentials for specific therapeutic applications.

| Ligand Modification | Effect on Redox Potential (Ru(III)/Ru(II)) | Rationale |

| Electron-donating groups on ancillary ligands | Negative shift (easier to oxidize) | Increase electron density on the ruthenium center, stabilizing the higher oxidation state. |

| Electron-withdrawing groups on ancillary ligands | Positive shift (harder to oxidize) | Decrease electron density on the ruthenium center, making it more difficult to remove an electron. |

| π-acceptor ligands (e.g., bipyridine) | Positive shift | Stabilize the Ru(II) state through back-bonding, making oxidation to Ru(III) more difficult. |

| Steric bulk of ligands | Can influence the accessibility of the metal center to the electrode surface, potentially affecting electron transfer kinetics. | Hindrance around the redox-active center can slow down the rate of electron transfer. |

The Electrochemical Trigger for Biological Activity

The therapeutic potential of many ruthenium trichloronitrosyl derivatives is unlocked through their electrochemical properties. This section explores the critical link between redox behavior and biological function.

Redox-Activated Nitric Oxide Release

As previously mentioned, the reduction of the {RuNO}6 moiety is a key mechanism for the release of nitric oxide. The redox potential at which this occurs is a critical parameter for the design of NO-donating prodrugs. For a ruthenium nitrosyl complex to be an effective NO donor in a biological context, its reduction potential should ideally fall within the physiological range.

A more negative reduction potential implies that the complex is more difficult to reduce and will therefore be more stable, requiring a stronger reducing agent to trigger NO release. Conversely, a more positive reduction potential suggests that the complex is more easily reduced, potentially leading to premature NO release before reaching the target site.

Caption: Electrochemical Trigger for Nitric Oxide Release.

The "Activation by Reduction" Hypothesis in Anticancer Ruthenium Drugs

Many ruthenium(III) complexes, including some trichloronitrosyl derivatives, are considered prodrugs that are activated in vivo through reduction to the more cytotoxic Ru(II) species.[8][11] The hypoxic (low oxygen) and highly reducing environment characteristic of solid tumors is thought to facilitate this reduction, leading to selective activation of the drug at the tumor site.

The redox potential of the Ru(III)/Ru(II) couple is therefore a crucial determinant of the anticancer activity of these complexes. A complex with a redox potential that is too high may be prematurely reduced in healthy tissues, leading to off-target toxicity. Conversely, a complex with a redox potential that is too low may not be efficiently reduced within the tumor, resulting in diminished efficacy. The ideal redox potential is one that allows for selective reduction and activation within the tumor microenvironment.[8]

Conclusion and Future Directions

The electrochemical properties of ruthenium trichloronitrosyl derivatives are inextricably linked to their potential as therapeutic agents. A thorough understanding and strategic manipulation of their redox behavior are paramount for the design of next-generation metallodrugs with enhanced efficacy and selectivity. Techniques such as cyclic voltammetry and spectroelectrochemistry provide the essential tools to probe these properties and guide the synthetic efforts toward clinically successful compounds. Future research in this area will likely focus on the development of multi-modal ruthenium complexes that combine redox-activated drug release with other therapeutic modalities, such as photodynamic therapy, further expanding the arsenal in the fight against diseases like cancer.

References

-

Genita, M. D. R., & Jorolan, J. H. (2016). Electrochemical analysis of ruthenium nitrosyl complexes of the ethylenediaminetetraacetic acid ligand. International Journal of Advanced and Applied Sciences, 3(12), 53-59. [Link]

-

Kudryavtsev, K. V., et al. (2023). Cyclic Voltammetry Study of Closo-Ruthenacarboranes. Molecules, 28(10), 4194. [Link]

-

da Silva, R. S., et al. (2021). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry, 60(7), 5034-5043. [Link]

-

da Silva, R. S., et al. (2021). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry, 60(7), 5034-5043. [Link]

-

Stepanenko, I., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(15), 5367-5393. [Link]

-

Gerasimova, O. A., et al. (2023). New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. Molecules, 28(17), 6348. [Link]

-

Pereira, F. C., et al. (2023). New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. Journal of Inorganic Biochemistry, 245, 112264. [Link]

-

Platzer, S., et al. (2014). Computational Electrochemistry of Ruthenium Anticancer Agents. Unprecedented Benchmarking of Implicit Solvation Methods. Journal of Chemical Theory and Computation, 10(5), 2115-2126. [Link]

-

Bhuiyan, A. A., et al. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64, 33-38. [Link]

-

Patra, A. K., & Rose, M. J. (2012). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Comments on Inorganic Chemistry, 33(5-6), 292-331. [Link]

-

Clarke, M. J. (2003). Ruthenium(II) Complexes with Anticancer Drugs as Ligands. Design of Metal-Based Phototherapeutic Agents. Inorganica Chimica Acta, 356, 19-28. [Link]

-

Záliš, S., et al. (2021). Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II). Inorganic Chemistry, 60(7), 5044-5055. [Link]

-

Lee, S. Y., & Kim, Y. (2020). Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. Journal of the Korean Chemical Society, 64(6), 357-366. [Link]

-

Taylor & Francis. (n.d.). Ruthenium trichloride – Knowledge and References. [Link]

-

Vera-Benavides, A., et al. (2022). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Molecules, 27(19), 6599. [Link]

-

Southam, H. M., et al. (2019). Designing Ruthenium Anticancer Drugs: What Have We Learnt from the Key Drug Candidates? Cancers, 11(3), 333. [Link]

-

Kanaoujiya, R. K., et al. (2020). Ruthenium Based Anticancer Compounds and Their Importance. Journal of Scientific Research, 64(1), 364-370. [Link]

-

Nielsen, D. U. (2019). Synthesis, Characterisation and Analysis of Ruthenium Pincer Complexes with Strongly π-acidic Ligands [Doctoral dissertation, Technical University of Denmark]. DTU Research Database. [Link]

-

Alessio, E., et al. (2000). Synthesis and Structural, Spectroscopic, and Electrochemical Characterization of New Ruthenium Dimethyl Sulfoxide Nitrosyls. Inorganic Chemistry, 39(8), 1646-1655. [Link]

-

Franzen, S., et al. (2004). Electrochemical investigations of phenoxide derivatives of ruthenium nitrosyl complexes. Abstracts of Papers of the American Chemical Society, 228, U521-U521. [Link]

Sources

- 1. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational Electrochemistry of Ruthenium Anticancer Agents. Unprecedented Benchmarking of Implicit Solvation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Polynuclear Ruthenium Nitrosyl Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique coordination chemistry of ruthenium, particularly its strong affinity for nitric oxide (NO), has positioned ruthenium nitrosyl complexes at the forefront of medicinal inorganic chemistry and materials science.[1] Polynuclear variants of these complexes, which feature multiple ruthenium centers or a combination of ruthenium and other metals, offer a sophisticated platform for designing advanced therapeutic agents and functional materials.[2][3] Their potential stems from their capacity to act as controlled nitric oxide donors, a critical signaling molecule in numerous physiological and pathological processes.[4] This guide provides an in-depth exploration of the synthetic strategies, mechanistic principles, and characterization techniques central to the field of polynuclear ruthenium nitrosyl complexes, offering field-proven insights for professionals in research and drug development.

The Rationale for Polynuclear Ruthenium Nitrosyl Architectures

The scientific impetus for developing polynuclear ruthenium nitrosyl complexes is rooted in the multifaceted role of nitric oxide in biology and the tunable properties of coordination compounds.[1][2] While mononuclear complexes have been extensively studied, linking multiple metal centers introduces a higher degree of structural and electronic complexity. This complexity allows for:

-

Modulated NO Release: The electronic communication between metal centers can influence the stability of the Ru-NO bond, allowing for finer control over the conditions (e.g., light, redox potential) that trigger NO release.[5][6]

-

Multifunctionality: Heteropolynuclear complexes, incorporating different metal ions (e.g., Fe, Mg, Gd), can combine the photo- or redox-activity of the {RuNO} moiety with other properties, such as magnetism or luminescence, paving the way for theranostic agents or advanced photomagnetic materials.[2][3][7]

-

Enhanced Biological Targeting: The overall size, charge, and lipophilicity of a polynuclear complex can be tailored to improve cellular uptake and localization, enhancing therapeutic efficacy.

Most of the stable ruthenium nitrosyl complexes discussed herein possess the {RuNO}⁶ electronic configuration, a notation indicating that six electrons occupy the d-orbitals of ruthenium and the π* orbitals of the NO ligand.[7] This configuration typically results in a nearly linear Ru-N-O arrangement and forms the basis for their predictable reactivity.[8]

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of polynuclear ruthenium nitrosyl complexes is not a singular process but rather a strategic assembly requiring careful selection of precursors and reaction conditions. The causality behind these choices dictates the final architecture and reactivity of the complex.

Establishing the {RuNO} Moiety

The initial and most critical step is the formation of the ruthenium nitrosyl bond. There are three primary and well-established methodologies to achieve this.[2]

-

Substitution on a {RuNO} Core: The most direct approach involves using a precursor that already contains a stable nitrosyl group, such as pentachloronitrosylruthenate(2-), [RuNOCl₅]²⁻.[2][8] Subsequent reactions involve the substitution of the chloride ligands with other desired ligands to build the final complex. This method is advantageous for its straightforwardness, as the robust {RuNO} core often remains intact throughout the synthesis.

-

Conversion of a Coordinated Ligand: A versatile method involves the conversion of a ligand already coordinated to the ruthenium center, most commonly a nitro (NO₂⁻) ligand, into a nitrosyl group. This transformation is typically achieved in an acidic medium.[2][4][9] For example, a cis-[Ru(bpy)₂(NO₂)Cl] complex can be treated with acid to yield the corresponding cis-[Ru(bpy)₂(NO)Cl]²⁺ species. This strategy allows for the nitrosyl group to be introduced later in the synthetic sequence.

-

Direct Reaction with Nitric Oxide: This method involves bubbling NO gas directly through a solution containing a suitable ruthenium(II) or ruthenium(III) precursor.[2][4] The NO molecule displaces a labile ligand, such as a solvent molecule or a weakly bound anion, to form the {RuNO} core. The choice of ruthenium precursor and solvent is critical to ensure efficient nitrosylation.

Constructing the Polynuclear Framework

Once a mononuclear nitrosyl complex is formed, it can be used as a "building block" to construct larger, polynuclear structures.

-

Bridging Ligand Strategy: The most common approach relies on the use of ligands capable of bridging multiple metal centers. Hydroxido (μ-OH), oxido (μ-O), and various azolates like pyrazolate (μ-pz) are highly effective bridging ligands.[3][7] For instance, a mononuclear complex containing a hydroxide ligand can react with another metal center, using the hydroxide as a covalent bridge to form a dinuclear species.

-

Self-Assembly with Heterometals: Heteropolynuclear complexes are often synthesized by reacting a pre-formed mononuclear ruthenium nitrosyl complex with a salt of a second, oxophilic metal ion (e.g., Fe³⁺, Ga³⁺, Mg²⁺, or lanthanides).[2][10] The assembly is driven by the thermodynamic favorability of forming bridges (often oxido or hydroxido) between the different metal centers. This method has been successfully used to create trimetallic and tetrametallic clusters containing a single {RuNO} unit.[3][10]

The general workflow for synthesizing these complex architectures can be visualized as a multi-stage process.

A Validated Experimental Protocol: Synthesis of a Diruthenium-Magnesium Complex

To provide a tangible and reproducible example, this section details the synthesis of {[Ru(μ-OH)(μ-pz)₂(pz)(NO)(Hpz)]₂Mg} (4), a well-characterized heterotrinuclear complex.[3][7][11] This protocol is a self-validating system, where successful synthesis of the precursors is a prerequisite for the final assembly.

Part I: Synthesis of the Ru(II) Precursor, trans-[RuIICl₂(Hpz)₄] (3)

-

Step 1: Synthesis of trans-[RuIIICl₂(Hpz)₄]Cl (2). This Ru(III) starting material is prepared according to established literature methods.[7] It serves as the immediate precursor for the Ru(II) species.

-

Step 2: Reduction to Ru(II).

-

Suspend trans-[RuIIICl₂(Hpz)₄]Cl (2) in methanol.

-

Add solid sodium borohydride (NaBH₄) portion-wise to the suspension with stirring. The reaction is accompanied by gas evolution. Caution: NaBH₄ reacts with methanol. Perform in a well-ventilated fume hood.

-

Continue stirring until the color of the suspension changes, indicating the reduction from Ru(III) to Ru(II).

-

The resulting diamagnetic solid, trans-[RuIICl₂(Hpz)₄] (3), is collected by filtration, washed with methanol, and dried.[3][10]

-

Part II: Synthesis of the Polynuclear Complex, {[Ru(μ-OH)(μ-pz)₂(pz)(NO)(Hpz)]₂Mg} (4)

-

Step 1: Reaction Mixture.

-

In a suitable solvent like methanol, create a suspension of the Ru(II) precursor trans-[RuIICl₂(Hpz)₄] (3).

-

Add magnesium hydroxide (Mg(OH)₂) and sodium nitrite (NaNO₂) to the suspension.[3][7] Mg(OH)₂ serves as both a base and the source of the magnesium heterometal, while NaNO₂ is the nitrosylating agent via in-situ generation of nitrous acid.

-

-

Step 2: Reflux.

-

Heat the reaction mixture to reflux and maintain for several hours. During this time, the mononuclear Ru(II) complex is nitrosylated, and the resulting species self-assembles with the magnesium ion to form the bridged trinuclear complex.

-

-

Step 3: Isolation and Purification.

-

After cooling, the product is isolated from the reaction mixture.

-

Crystallization is typically achieved through slow evaporation or vapor diffusion, yielding crystals suitable for X-ray diffraction. The final product is the diruthenium-magnesium-nitrosyl complex (4).[3]

-

Essential Characterization Techniques

The verification of a polynuclear ruthenium nitrosyl complex's structure and purity is paramount. A multi-technique approach is non-negotiable for unambiguous characterization.

| Technique | Purpose & Key Observables | Typical Values for {RuNO}⁶ Complexes |

| Infrared (IR) Spectroscopy | Confirms the presence of the nitrosyl ligand via its characteristic stretching frequency (ν(NO)). The position of this band is sensitive to the overall electronic environment of the complex.[12][13] | ν(NO): 1840 - 1930 cm⁻¹[3][14] |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional molecular structure.[15] It confirms the polynuclearity, identifies bridging ligands, and determines precise bond lengths and angles (e.g., the Ru-N-O angle).[3][7] | Ru-N-O angle: ~170-180° (nearly linear)[7]N-O bond length: ~1.14-1.15 Å[7] |

| Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of the intact complex, confirming its molecular weight and composition. Fragmentation patterns can provide additional structural insights.[10][11] | A peak corresponding to the molecular ion [M]⁺ or related adducts (e.g., [M+H]⁺) is observed.[3] |

| ¹H NMR Spectroscopy | Characterizes the ligand environment around the diamagnetic {RuNO}⁶ center in solution. The chemical shifts and coupling patterns of the ligand protons confirm their coordination mode.[11] | Provides a complex but characteristic pattern for coordinated ligands like pyrazole.[7] |

| Cyclic Voltammetry (CV) | Investigates the redox behavior. A key feature is the reduction potential associated with the RuII(NO⁺) / RuII(NO•) couple, which is often the initiating step for reductive NO release.[4][5] | The reduction potential is highly dependent on the coligands but is a characteristic feature of each complex.[5] |

Table 1: Key Spectroscopic and Analytical Data for Polynuclear Ruthenium Nitrosyl Complexes.

Mechanism of Action: Nitric Oxide Release

The therapeutic potential of these complexes is directly linked to their ability to release NO at a specific target.[16][17] The release is not spontaneous but must be triggered by an external stimulus, providing a mechanism for spatial and temporal control.

Redox-Induced NO Release

One of the most studied activation pathways is chemical or electrochemical reduction.[18][19] The process is initiated by a one-electron reduction of the nitrosyl ligand, which is formally a nitrosonium ion (NO⁺) in the {RuNO}⁶ state.

-

Reduction: The {RuII-NO⁺} core accepts an electron to form a {RuII-NO•} species.[18]

-

Bond Labilization: This reduction causes a significant decrease in the N-O stretching frequency (ν(NO)) by approximately 300 cm⁻¹, as observed by IR spectroscopy.[18][20] This shift reflects a weakening and labilization of the Ru-NO bond.

-

NO• Release: The weakened bond facilitates the dissociation of the neutral nitric oxide radical (NO•), which can then exert its biological effects.[18][19] The remaining ruthenium fragment is typically aquated by a solvent molecule.

Photo-Induced NO Release

An alternative and highly attractive activation strategy is the use of light.[2] Irradiation with light of a specific wavelength, often in the UV or visible range, can excite the complex and lead to NO dissociation. This process is often more complex and may involve the formation of transient, metastable linkage isomers where the NO ligand is O-bound (isonitrosyl, MS1) or side-bound (η²-NO, MS2).[2][16][21] The formation of these isomers can precede the ultimate release of NO, and their study is a vibrant area of current research.[2][22]

Conclusion and Future Outlook

The synthesis of polynuclear ruthenium nitrosyl complexes represents a sophisticated frontier in coordination chemistry. By strategically combining robust synthetic methodologies with advanced characterization techniques, researchers can construct complex molecular architectures with precisely tuned properties. The ability to control the release of nitric oxide through external triggers like redox changes or light makes these compounds exceptionally promising candidates for next-generation therapeutics, particularly in oncology and for cardiovascular diseases.[4][16] Future work will likely focus on developing heterometallic systems with multiple functionalities, enhancing tissue-specific targeting, and exploring novel activation strategies to further refine the controlled delivery of nitric oxide in biological systems.

References

-

Mihailov, S. A., & Abramov, P. A. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(10), 3785-3803. [Link][2][16][17]

-

de Oliveira, A. R. S., et al. (2024). New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. Journal of Inorganic Biochemistry, 253, 112267. [Link][4]

-

da Silva, R. S., & Bendhack, L. M. (2009). New nitric oxide donors based on ruthenium complexes. Brazilian Journal of Medical and Biological Research, 42(7), 587-594. [Link][1]

-

da Silva, R. S., & Bendhack, L. M. (2017). Ruthenium Complexes as NO Donors for Vascular Relaxation Induction. Molecules, 22(8), 1275. [Link][5]

-

da Silva, R. S., & Bendhack, L. M. (2009). New nitric oxide donors based on ruthenium complexes. Brazilian Journal of Medical and Biological Research, 42(7), 587-594. [Link][23]

-

Faria, R. B., et al. (2023). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry, 62(1), 389-398. [Link][18]

-

Pereira, J. C., et al. (2021). Kinetic-mechanistic studies of ruthenium macrocyclic complexes formation as potential donors and scavengers of nitric oxide and correlated species. ProQuest. [Link][19]

-

Mihailov, S. A., et al. (2022). The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes. Inorganic Chemistry, 61(1), 449-461. [Link][3][11]

-

Mihailov, S. A., et al. (2022). The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes. PubMed Central. [Link][7][10]

-

Gans, P., Sabatini, A., & Sacconi, L. (1966). Infrared Spectra and Bonding in Transition Metal Nitrosyl Complexes. Inorganic Chemistry, 5(11), 1877-1881. [Link][12]

-

Sizova, O. V., et al. (2020). Portion of the IR spectra in the region of the nitrosyl bands for mer-[RuNO(NH₃)₃Cl₂]Cl·H₂O in liquid nitrogen before and after irradiation. ResearchGate. [Link][13]

-

Schaniel, D., et al. (2021). Photoinduced linkage isomers in a model ruthenium nitrosyl complex: Identification and assignment of vibrational modes. Journal of Inorganic Biochemistry, 225, 111612. [Link][21]

-

Abramov, P. A., & Mihailov, S. A. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions. [Link]

-

Faria, R. B., et al. (2023). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry. [Link][20]

-

Mihailov, S. A., & Abramov, P. A. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Semantic Scholar. [Link]

-

da Silva, I. M. C., et al. (2025). synthesis, characterization and antimicrobial activity of ruthenium nitrosyl complexes containing polypyridyl ligands. SciELO. [Link]

-

Fomitchev, D. V., et al. (2023). New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. MDPI. [Link][8]

-

Fomitchev, D. V., et al. (2023). New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. National Institutes of Health. [Link][14]

-

Wang, Y., & Cheng, P. (2012). Recent Advances in Multinuclear Metal Nitrosyl Complexes. PubMed Central. [Link]

-

Mihailov, S. A., et al. (2022). The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes. ACS Publications. [Link]

-

Mihailov, S. A., & Abramov, P. A. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. ResearchGate. [Link][22]

-

Ghosh, K., et al. (2013). Syntheses, structures and properties of ruthenium complexes of tridentate ligands: isolation and characterization of a rare example of ruthenium nitrosyl complex containing {RuNO}5 moiety. Dalton Transactions, 42(37), 13444-13453. [Link]

-

Sinitsyn, N. M., et al. (2002). Chemical shifts δ, ppm) of ruthenium complexes in the 15 N NMR spectra of aqueous and nitric acid solutions of Na 2 [RuNO(NO 2 ) 4 OH]. ResearchGate. [Link][24]

-

Kabin, E. V., et al. (2016). XRD AND EXAFS STUDY OF NITRATO AMMINE COMPLEXES OF NITROSYL RUTHENIUM. Journal of Structural Chemistry, 57(1), 163-169. [Link][15]

-

Mihailov, S. A., et al. (2022). The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes. DSpace. [Link]

-

Godwin, J. B., & Meyer, T. J. (1971). Synthesis of Ruthenium Nitrosyl Complexes of Bipyridine and Phenanthroline. Scribd. [Link][9]

-

Fomitchev, D. V., et al. (2023). New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. PubMed. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium Complexes as NO Donors for Vascular Relaxation Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]